Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate

Description

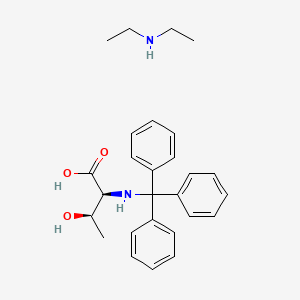

Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate is a chiral compound characterized by its stereochemistry (2S,3R), a trityl (triphenylmethyl)-protected amino group at position 2, and a hydroxyl group at position 3. The diethylamine counterion enhances solubility in organic solvents, while the trityl group provides steric protection to the amino functionality, making it resistant to nucleophilic attack during synthetic processes. This compound is typically synthesized via multi-step protection-deprotection strategies and is of interest in peptide mimetics and pharmaceutical intermediates due to its stereochemical precision and stability .

Properties

IUPAC Name |

N-ethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.C4H11N/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,21,24-25H,1H3,(H,26,27);5H,3-4H2,1-2H3/t17-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYVJRBSJGUXSL-JKSHRDEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C[C@H]([C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692825 | |

| Record name | N-(Triphenylmethyl)-L-threonine--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80514-77-8 | |

| Record name | L-Threonine, N-(triphenylmethyl)-, compd. with N-ethylethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80514-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Triphenylmethyl)-L-threonine--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that the compound is used in peptide synthesis . In peptide synthesis, the compound could interact with various amino acids and other compounds to form peptides.

Mode of Action

The compound, also known as Fmoc-Thr(Trt)-OH, is used in peptide synthesis where the side-chain Trt group can be selectively removed with 1% TFA in DCM containing 5% TIS . This enables the side-chain hydroxyl group to be selectively modified while the derivative is attached to the solid support .

Biochemical Pathways

It’s known that the compound plays a crucial role in peptide synthesis , which is a fundamental biochemical process involved in protein production and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-ethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency of peptide synthesis . .

Biological Activity

Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate is a compound that has recently garnered attention for its potential therapeutic applications, particularly in the treatment of various cellular proliferative disorders, including cancer. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

- Molecular Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : 321.39 g/mol

This compound features a tritylamine group attached to a hydroxybutanoic acid backbone, which is significant for its biological activity.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the modulation of cellular pathways associated with cell survival and apoptosis. Specifically, it has been found that these compounds can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR), leading to programmed cell death in certain cancer cell lines .

Key Mechanisms:

- Calcium Release : The compound may facilitate calcium release from the ER via Wolframin (WFS1), a putative Ca²⁺ channel.

- Cell Viability Inhibition : Enhanced inhibition of cell viability has been observed in cells overexpressing WFS1, indicating a targeted approach to treating cancers with specific molecular profiles .

Biological Activity in Cancer Models

Recent studies have demonstrated the efficacy of this compound in various cancer models. The compound has shown promising results in both cell line-derived and patient-derived xenograft models.

Table 1: Efficacy Against Various Cancer Types

| Cancer Type | Model Type | Efficacy Observed |

|---|---|---|

| Non-Small Cell Lung Cancer | Cell Line Derived | Complete regression |

| Myeloma | Patient-Derived Xenograft | Significant tumor reduction |

| Hepatocellular Carcinoma | Cell Line Derived | Enhanced cell death |

| Breast Cancer | Patient-Derived Xenograft | Durable regression |

| Melanoma | Cell Line Derived | Inhibition of cell viability |

Case Studies and Clinical Implications

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Study on Non-Small Cell Lung Cancer :

- Myeloma Treatment :

- Breast Cancer Research :

Scientific Research Applications

Chemical Properties and Structure

Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate has a molecular formula that includes a tritylamino group, contributing to its unique properties. The compound's structure allows for interactions that are beneficial in drug development and biochemical applications.

Drug Development

This compound is utilized in the synthesis of various pharmaceuticals. Its structural features enable it to act as a precursor or intermediate in the production of drugs targeting specific biological pathways.

Case Study: Synthesis of Antidiabetic Agents

A study demonstrated the use of this compound in synthesizing novel antidiabetic agents. The research highlighted its effectiveness in modifying glucose metabolism pathways, showcasing its potential in treating diabetes mellitus.

Biochemical Research

The compound is also employed in biochemical studies to investigate enzyme interactions and metabolic pathways. Its ability to form stable complexes with enzymes makes it a valuable tool for understanding biochemical mechanisms.

Case Study: Enzyme Inhibition Studies

Research indicated that this compound acts as an inhibitor for certain enzymes involved in metabolic disorders. The findings provided insights into potential therapeutic targets for drug development.

Chromatography

The compound is utilized as a derivatizing agent in chromatography, enhancing the detection and separation of various analytes. Its unique functional groups allow for improved resolution in chromatographic techniques.

| Technique | Application |

|---|---|

| Gas Chromatography | Used to separate volatile compounds |

| High-Performance Liquid Chromatography (HPLC) | Enhances detection sensitivity |

Spectroscopic Analysis

This compound is also applied in spectroscopic methods such as NMR and IR spectroscopy, aiding in the structural elucidation of complex organic compounds.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Studies have shown that while the compound exhibits biological activity, it also possesses potential toxicity at higher concentrations.

Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate toxicity observed at high doses |

| Chronic Exposure | Long-term exposure may lead to hepatotoxic effects |

Comparison with Similar Compounds

Spirocyclic β-Lactam NYX-2925

Structure : ((2S,3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide) .

Comparison :

- Core Structure: NYX-2925 features a spirocyclic β-lactam ring, whereas the target compound has a linear butanoate backbone. Both share the (2S,3R) stereochemistry, critical for bioactivity.

- Functional Groups : NYX-2925 replaces the trityl group with a spirocyclic β-lactam, enabling mimicry of peptide secondary structures. This modification enhances metabolic stability compared to the acid-labile trityl group in the target compound.

- Applications : NYX-2925 is designed as a glutamate receptor modulator, leveraging its peptide-like spirocyclic system. In contrast, the trityl group in the target compound is primarily used for synthetic protection rather than direct biological activity .

Dicyclohexylamine (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoate

Structure : C21H40N2O5, molecular weight 400.55 .

Comparison :

- Protecting Groups : The tert-butoxycarbonyl (BOC) group in this compound is base-labile, whereas the trityl group in the target compound is acid-labile. BOC offers orthogonal protection compatibility in multi-step syntheses.

- Counterion : Dicyclohexylamine imparts higher lipophilicity compared to diethylamine, reducing aqueous solubility but improving membrane permeability.

- Stability : The trityl group in the target compound provides superior steric hindrance against enzymatic degradation, making it preferable for applications requiring prolonged stability in biological systems .

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

Structure: Features a trifluoroethylamino group and dimethyl substituents . Comparison:

- Electron-Withdrawing Groups : The trifluoroethyl group increases electrophilicity and metabolic resistance compared to the trityl group.

- Synthetic Route : Utilizes sodium hydride and methyl iodide for alkylation, contrasting with the TEMPO-mediated oxidation or BBDI coupling used in trityl-protected compound syntheses .

Dipeptide Derivatives (Compounds 9 and 11 from )

Structures :

- Compound 9: (2R,6S)-Dibenzyl ester with benzyloxycarbonylamino (Cbz) and BOC groups.

- Compound 11 : (2S,6R)-Dibenzyl ester with Fmoc-protected glutamic acid .

Comparison : - Protection Strategies : Compound 9 uses Cbz and BOC, while the target compound employs trityl. Trityl’s bulkiness offers better steric protection but complicates deprotection (requires acidic conditions).

- Ester Groups: Both utilize benzyl esters, which are hydrolytically stable but require hydrogenolysis for removal. The target compound’s diethylamine counterion simplifies purification via salt formation.

- Applications : Compound 11’s Fmoc group enables solid-phase peptide synthesis (SPPS), whereas the trityl group in the target compound is more suited for solution-phase synthesis .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Protecting Group | Counterion | Molecular Weight | Key Applications |

|---|---|---|---|---|

| Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate | Trityl | Diethylamine | ~450 (estimated) | Peptide intermediates, chiral synthesis |

| NYX-2925 | Spirocyclic β-lactam | None | ~350 (estimated) | Glutamate receptor modulation |

| Dicyclohexylamine (2S,3R)-BOC derivative | BOC | Dicyclohexylamine | 400.55 | Pharmaceutical intermediates |

| Methyl (2S)-trifluoroethylamino derivative | None | Methyl ester | ~230 (estimated) | Metabolic studies |

Preparation Methods

Stereoselective Synthesis and Configuration Control

The synthesis of Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate involves precise control of stereochemistry at the 2 and 3 positions of the butanoate backbone. A notable approach reported involves the use of configuration inversion reactions starting from related stereoisomers such as (2R,3S)-2-benzoylaminomethyl-3-hydroxy-butyrate esters.

- Key Reaction Conditions:

- Organic bases such as n-Butyl Lithium, isobutyl-lithium, tert-butyl lithium, potassium tert-butoxide, or sodium methylate are employed.

- Reaction temperatures range from -100°C to 50°C.

- Reaction times vary between 0.05 to 24 hours.

- Outcome:

- High chemo-selectivity (94:6) and enantiomeric excess (>97% ee) are achieved.

- Direct removal of protecting groups post-reaction yields the desired stereochemistry without the need for intermediate purification steps.

This method leverages a position configuration reversal , where the stereochemistry at the 2 and 3 positions is inverted efficiently, preserving the integrity of the molecule for further functionalization.

Protection and Deprotection Strategies

The compound contains a tritylamino protecting group at the amino position, which is crucial for selective reactions during peptide synthesis.

- Protecting Group Removal:

- The trityl (Trt) group can be selectively removed using mild acidic conditions.

- Typical reagents include 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) with 5% triisopropylsilane (TIS).

- Deprotection occurs under temperatures between 0°C and 100°C within 0.1 to 24 hours.

- Configuration Conversion Reagents:

This strategy ensures that the stereochemical integrity of the (2S,3R) isomer is maintained during the synthetic process.

Reaction with Diethylamine and Sulfur in Ethanol

An alternative preparation route involves the reaction of ketones with ethyl cyanoacetate, sulfur, and diethylamine in ethanol, which can be adapted to synthesize related amino acid derivatives.

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 83% | Room temperature, ethanol solvent, 16 hours | Reaction of 1-Boc-4-piperidone, ethyl cyanoacetate, sulfur, and diethylamine yields a white solid product. |

| 63% | 70°C, ethanol solvent, 3 hours | Heating mixture of ethyl cyanoacetate, sulfur, ketone, and diethylamine; followed by purification via crystallization. |

- Experimental Details:

- The reaction is typically stirred at room temperature or heated moderately.

- After completion, the product is isolated by filtration and washed with ethanol.

- Purification is done by crystallization or column chromatography.

- Characterization by ^1H NMR and LC-MS confirms product identity and purity.

This method demonstrates the utility of diethylamine as a nucleophile in forming amino acid derivatives with high yields and operational simplicity.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature Range | Reaction Time | Yield / Selectivity | Notes |

|---|---|---|---|---|---|

| Configuration Inversion | n-Butyl Li, isobutyl Li, t-Bu Li, KOtBu, NaOMe | -100°C to 50°C | 0.05–24 h | >97% enantiomeric excess, 94:6 chemo-selectivity | Direct removal of protecting groups |

| Deprotection of Trityl Group | 1% TFA in DCM + 5% TIS | 0°C to 100°C | 0.1–24 h | High selectivity | Mild acidic conditions to avoid racemization |

| Reaction with Diethylamine & Sulfur | Ketone + ethyl cyanoacetate + sulfur + diethylamine | RT to 70°C | 3–16 h | 63–83% | Ethanol as solvent; purification by crystallization or chromatography |

Research Findings and Analysis

- The inversion of stereochemistry using strong bases at low temperatures is a well-established method to obtain the (2S,3R) isomer from the (2R,3S) precursor, ensuring high enantiomeric purity critical for biological applications.

- The trityl protecting group is stable under many reaction conditions but can be selectively removed under mild acidic conditions, which is essential for subsequent peptide coupling steps.

- The reaction involving diethylamine, sulfur, and ketones in ethanol provides an efficient synthetic route to amino acid derivatives related to the target compound, with good yields and straightforward workup.

- The combination of these methods allows for flexible synthetic strategies tailored to the desired purity, stereochemistry, and scale.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving the stereoselective synthesis of diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate?

- Methodological Answer : The synthesis typically involves sequential protection of functional groups. The trityl (triphenylmethyl) group is introduced to protect the amine, leveraging its steric bulk to prevent racemization during subsequent steps . Stereoselective hydroxylation or reduction methods (e.g., Sharpless epoxidation or enzymatic catalysis) can establish the (2S,3R) configuration. For example, similar compounds like (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid use chiral auxiliaries or asymmetric catalysis . Post-synthesis, deprotection under mild acidic conditions preserves stereochemical integrity.

Q. How is the stereochemical configuration of the compound confirmed experimentally?

- Methodological Answer : A combination of techniques is required:

- NMR spectroscopy : NOESY/ROESY experiments identify spatial proximities between protons, confirming the relative configuration .

- X-ray crystallography : Absolute configuration is determined via single-crystal analysis, as demonstrated for structurally related cyclopentane derivatives .

- Chiral HPLC : Retention times are compared against enantiopure standards, as seen in impurity profiling of misoprostol derivatives .

Q. Which analytical techniques are most effective for validating purity and structural integrity?

- Methodological Answer :

- HPLC with UV/Vis or MS detection : Resolves impurities (e.g., epimers or deprotected intermediates) using methods akin to those for misoprostol analysis .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace byproducts.

- 1H/13C NMR : Identifies functional groups and quantifies diastereomeric excess .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments arising from conflicting analytical data?

- Methodological Answer : Cross-validation using orthogonal methods is critical. For instance, if NMR suggests an (R) configuration but X-ray disagrees, recalibrate NMR assignments using computational tools (DFT-based chemical shift predictions). Epimer integration challenges, as noted in misoprostol impurity studies, highlight the need for multi-technique validation . Additionally, compare synthetic intermediates with literature data for analogous compounds (e.g., (2S,3R)-3-hydroxy-2-methylbutanoate derivatives) .

Q. What are the key challenges in maintaining the stability of this compound during storage and handling?

- Methodological Answer : The compound is sensitive to moisture and oxidation due to its hydroxy and amine groups. Recommendations include:

- Storage : Under inert atmosphere (argon) at –20°C, as used for similar hygroscopic ammonium salts .

- Handling : Use anhydrous solvents and avoid prolonged exposure to light. Stability studies (TGA/DSC) can identify decomposition thresholds.

Q. How can reaction yields be optimized despite steric hindrance from the trityl group?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of bulky intermediates.

- Stepwise protection : Introduce the trityl group early to minimize steric interference in later steps, as seen in peptide synthesis .

- Catalytic strategies : Use Pd-mediated cross-coupling or enzyme-assisted reactions to improve regioselectivity .

Q. How should discrepancies in biological activity data be addressed when impurities are suspected?

- Methodological Answer : Conduct rigorous impurity profiling via LC-MS and quantify using external calibration curves, as outlined in FDA guidelines for misoprostol . If biological assays show variability, spiking experiments with synthetic impurities (e.g., deprotected amines) can isolate their effects. Stability-indicating methods (e.g., stress testing under heat/acid) identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.